Chemical properties of (1S,6R)-6-amino-2,2-difluorocyclohexanol
Chemical properties of (1S,6R)-6-amino-2,2-difluorocyclohexanol
An In-Depth Technical Guide to the Chemical Properties of (1S,6R)-6-amino-2,2-difluorocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and analytical characterization of (1S,6R)-6-amino-2,2-difluorocyclohexanol (CAS No. 1109284-40-3). As a key building block in medicinal chemistry, this molecule's unique combination of a stereochemically defined amino alcohol and a gem-difluorinated cyclohexane ring offers significant advantages in drug design. This document moves beyond a simple data sheet to explain the causal relationships between the molecule's structure and its chemical behavior, providing both theoretical insights and actionable experimental protocols for its practical application.
Molecular Overview and Strategic Importance
(1S,6R)-6-amino-2,2-difluorocyclohexanol is a chiral synthetic intermediate whose value lies in the strategic incorporation of fluorine. The gem-difluoro group at the C2 position acts as a non-obvious bioisostere for a carbonyl or ether oxygen, while profoundly altering the electronic properties of the entire molecule.[1] This modification can enhance metabolic stability by blocking potential sites of oxidation, modulate the basicity (pKa) of the adjacent amino group to fine-tune physiological interactions, and influence the conformational preference of the cyclohexyl ring to pre-organize the molecule for optimal binding to biological targets.[1]
Table 1: Core Molecular Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1109284-40-3 | [2] |
| Molecular Formula | C₆H₁₁F₂NO | [2] |
| Molecular Weight | 151.15 g/mol | [2] |
| Physical Form | Solid, semi-solid, or lump | [3] |
| Typical Purity | ≥95-98% | [3][4] |
| Storage | 2-8°C, inert atmosphere, protect from light | [3][5] |
Physicochemical Properties: The Impact of Fluorine
The introduction of the CF₂ group creates a powerful inductive electron-withdrawing effect that propagates through the sigma framework of the ring, significantly influencing the fundamental properties of the distal amino and hydroxyl groups.
Basicity (pKa) and Lipophilicity (LogP)
-
Predicted Basicity (pKa): The primary amine of a standard, non-fluorinated 2-aminocyclohexanol would be expected to have a pKa around 9.5, similar to cyclohexylamine. However, the gem-difluoro group at the C2 position exerts a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density on the nitrogen atom, making it a weaker base. Studies of α-fluoroalkyl-substituted cycloalkylamines demonstrate a predictable decrease in pKa of approximately 1.6 ± 0.1 units per fluorine atom. Therefore, the pKa of the ammonium conjugate acid of (1S,6R)-6-amino-2,2-difluorocyclohexanol is predicted to be substantially lower than its non-fluorinated analog.
-
Lipophilicity (LogP/LogD): Fluorine is known to increase lipophilicity. While the amino and hydroxyl groups are polar, the replacement of two C-H bonds with C-F bonds increases the molecule's overall lipophilicity. Computational models place the LogP at approximately 0.49.[5] However, because the molecule has an ionizable amino group, its distribution coefficient (LogD) will be pH-dependent. At physiological pH (7.4), where the amine will be partially protonated, the LogD will be lower than the LogP.
Table 2: Predicted vs. Experimental Physicochemical Data
| Parameter | Computationally Predicted Value | Experimental Determination Protocol |
| pKa (Ammonium ion) | ~6.3 - 7.0 (Estimated) | See Protocol 1 |
| LogP | 0.4938 | See Protocol 2 |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | N/A (Calculated) |
Workflow for Physicochemical Characterization
The following workflow outlines the logical sequence for a comprehensive characterization of a newly acquired sample.
Caption: Logical workflow for the characterization of (1S,6R)-6-amino-2,2-difluorocyclohexanol.
Analytical Characterization
High-resolution NMR spectroscopy is essential for confirming the structure and stereochemistry of the molecule.[1]
-
¹H NMR: The spectrum is expected to be complex due to overlapping signals from the cyclohexane ring protons. Key signals would include the multiplets for the protons on the carbons bearing the amino (C6) and hydroxyl (C1) groups. The chemical shifts of protons alpha to the CF₂ group will be shifted downfield.
-
¹³C NMR: The carbon bearing the two fluorine atoms (C2) will appear as a triplet due to one-bond C-F coupling. The carbons adjacent to the CF₂ group (C1 and C3) will show smaller two-bond couplings.
-
¹⁹F NMR: This is a critical technique for any fluorinated compound. A gem-difluoro group on a cyclohexane ring will typically show two distinct resonances for the axial and equatorial fluorine atoms, which will couple to each other, resulting in an AX spin system (a pair of doublets). The exact chemical shifts are highly sensitive to the ring conformation.[6][7]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should readily show the protonated molecular ion [M+H]⁺ at m/z 152.1.
-
Infrared (IR) Spectroscopy: Key stretches would include the O-H and N-H bands (typically broad in the 3200-3500 cm⁻¹ region) and strong C-F stretching bands (typically in the 1000-1200 cm⁻¹ region).
Experimental Protocols
The following protocols describe standard, reliable methods for determining the key physicochemical properties of the title compound.
Protocol 1: Experimental Determination of pKa by Potentiometric Titration
This protocol provides a robust method for determining the pKa of the amino group. The process involves titrating an acidic solution of the compound with a standardized base and monitoring the pH.
Rationale: This method directly measures the buffering capacity of the compound against pH change. The pKa is the pH at which the amino group is 50% protonated and 50% in its free base form, corresponding to the midpoint of the titration curve's buffer region.[2]
Materials:
-
(1S,6R)-6-amino-2,2-difluorocyclohexanol
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.15 M Potassium Chloride (KCl) solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
Procedure:
-
Sample Preparation: Accurately weigh an amount of the compound to prepare a ~1 mM solution in 20 mL of deionized water. For example, dissolve ~3.0 mg in 20 mL.
-
Acidification: While stirring, add 0.1 M HCl dropwise to the sample solution until the pH is stable around 2.0. This ensures the amino group is fully protonated.
-
Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength throughout the titration.[2]
-
Titration: Begin titrating the solution with standardized 0.1 M NaOH, adding it in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Identify the equivalence point (the point of steepest inflection). The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the compound.
-
Validation: Perform the titration in triplicate to ensure reproducibility. The results should agree within ±0.1 pH units.
Protocol 2: LogD₇.₄ Determination by the Shake-Flask Method
This is the "gold standard" method for determining lipophilicity, measuring the compound's partitioning between n-octanol and a buffered aqueous phase.
Rationale: This protocol directly measures the equilibrium distribution of the analyte between a lipid-like solvent (n-octanol) and an aqueous phase at a physiologically relevant pH. This is critical for predicting membrane permeability and absorption.
Materials:
-
(1S,6R)-6-amino-2,2-difluorocyclohexanol
-
n-Octanol (reagent grade)
-
Phosphate buffer (pH 7.4)
-
HPLC or UPLC system with a suitable detector (e.g., UV or MS)
-
Centrifuge tubes (e.g., 15 mL)
-
Mechanical shaker or vortex mixer
Procedure:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
Partitioning: In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol, 4.95 mL of the pre-saturated buffer, and 50 µL of the stock solution.
-
Equilibration: Cap the tube securely and shake vigorously for at least 1 hour to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the tube at >2000g for 10-15 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and the aqueous buffer (C_aq) using a validated HPLC/UPLC method.
-
Calculation: The distribution coefficient (D₇.₄) is the ratio of the concentrations. The LogD is the base-10 logarithm of this value:
-
D₇.₄ = C_oct / C_aq
-
LogD₇.₄ = log₁₀(D₇.₄)
-
-
Validation: Perform the experiment in triplicate. The LogD values should agree within ±0.3 log units.
Chemical Reactivity and Synthetic Utility
The molecule possesses two primary reactive sites: the C6-amino group and the C1-hydroxyl group. The electronic influence of the CF₂ group is critical to understanding their relative reactivity.
-
N-Acylation/N-Alkylation: The amino group is a nucleophile and can be readily acylated with acid chlorides or anhydrides, or alkylated with alkyl halides. However, its nucleophilicity is attenuated by the electron-withdrawing CF₂ group. Therefore, reactions may require slightly more forcing conditions (e.g., stronger base, longer reaction time, or mild heating) compared to non-fluorinated analogues.
-
O-Alkylation/O-Acylation: The hydroxyl group can also be alkylated or acylated, typically under basic conditions to form the more nucleophilic alkoxide. Selective protection/deprotection strategies would be necessary if both functional groups are to be modified in a specific sequence.
Caption: Key reaction pathways for (1S,6R)-6-amino-2,2-difluorocyclohexanol.
Protocol 3: Representative N-Acylation with Acyl Chloride
This protocol describes a standard procedure for forming an amide bond, a cornerstone reaction in drug development.
Rationale: This reaction demonstrates the utility of the amino group as a handle for synthetic elaboration. The choice of base and solvent is critical for achieving high yield and purity, especially given the moderated nucleophilicity of the amine.
Materials:
-
(1S,6R)-6-amino-2,2-difluorocyclohexanol
-
Acyl chloride (e.g., Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve (1S,6R)-6-amino-2,2-difluorocyclohexanol (1.0 eq) in anhydrous DCM.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.
Handling and Safety
(1S,6R)-6-amino-2,2-difluorocyclohexanol is classified as a hazardous substance.
-
Signal Word: Danger[3]
-
Hazard Statements:
-
H227: Combustible liquid
-
H314: Causes severe skin burns and eye damage
-
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and contact with skin and eyes.
References
-
Kelso, G. F., et al. (2007). U.S. Patent No. 7,179,928. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Bui, L., & Lewis, R. E. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Retrieved from [Link]
-
Krespan, C. G., & Dixon, D. A. (2006). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Journal of Fluorine Chemistry, 127(4-5), 535-542. Retrieved from [Link]
-
ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1505-1520. Retrieved from [Link]
-
Scribd. (n.d.). Shake Flask Method for Partition Coefficient. Retrieved from [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 179-187. Retrieved from [Link]
-
protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
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Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 1161-1168. Retrieved from [Link]
-
Mendoza, O. J., et al. (2022). Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-triggered Conformational Switches. Westmont College. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
-
Roberts, J. D. (1960). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 32(4), 1237-1246. Retrieved from [Link]
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